Ethyl 2,2-difluorohexanoate
Overview
Description
Ethyl 2,2-difluorohexanoate is an organic compound with the molecular formula C8H14F2O2 . It is a colorless to white to yellow powder or crystals or liquid . It is used as a reactant in the preparation of lubiprostone .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluorohexanoate involves adding diphenyl disulfide and 2,6-dimethyl-1,4-dihydro-3,5-diethyl dipicolinate into a glass reaction vessel .Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluorohexanoate is represented by the InChI code1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3
. The molecular weight of the compound is 180.19 . Physical And Chemical Properties Analysis
Ethyl 2,2-difluorohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 172.0±25.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.8±3.0 kJ/mol, and the flash point is 56.8±18.1 °C . The index of refraction is 1.387 .Scientific Research Applications
1. Catalytic Production of Higher Alcohols from Ethanol
Research on the catalytic production of higher alcohols from ethanol, using sustainability metrics, has been conducted. Ethyl 2,2-difluorohexanoate could be relevant in this context as it relates to the study of alcohols derived from ethanol. The research provided insights on the effective application of early-stage metrics in the dynamic field of laboratory research, particularly in the production of higher chain alcohols like 2-ethyl-1-hexanol (Patel et al., 2015).
2. Use as a Catalyst in Chemical Reactions
Ethyl 2,2-difluorohexanoate's structural analogs have been used as catalysts. For instance, Iron(III) 2-ethylhexanoate has been used as a novel catalyst in stereoselective Diels–Alder reactions (Gorman & Tomlinson, 1998). This suggests potential catalytic applications for ethyl 2,2-difluorohexanoate in similar chemical processes.
3. Role in Materials Science
Metal 2-ethylhexanoates, closely related to ethyl 2,2-difluorohexanoate, find extensive applications in materials science. They are used as metal-organic precursors, in ring-opening polymerizations, and in the painting industry. This critical review bridges the gap between precursor chemistry and materials science, indicating similar potential applications for ethyl 2,2-difluorohexanoate (Mishra et al., 2007).
4. Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally similar to ethyl 2,2-difluorohexanoate, has been used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This indicates potential for ethyl 2,2-difluorohexanoate in synthesizing specialized chemical compounds (Honey et al., 2012).
5. Catalytic Esterification in Supercritical Carbon Dioxide
Research on the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide provides insights into potential applications of ethyl 2,2-difluorohexanoate in similar catalytic processes. This study demonstrated 100% selectivity and 40% conversion using zirconium oxide as a catalyst, highlighting the possibilities for innovative catalysis and synthesis methods (Ghaziaskar et al., 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluorohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUTXYBGTIFZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440302 | |
Record name | ethyl 2,2-difluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluorohexanoate | |
CAS RN |
74106-81-3 | |
Record name | ethyl 2,2-difluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-difluorohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-Difluorohexanoic acid ethyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5TS88M7Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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